rac Didemethyl Citalopram Hydrochloride

Description

Nomenclature and Chemical Identity

Systematic Name :

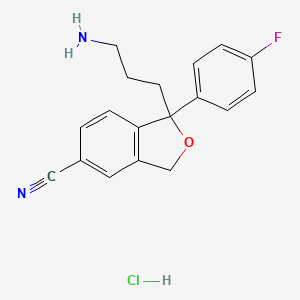

rac Didemethyl Citalopram Hydrochloride is systematically named as 1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride.

Molecular Formula :

CAS Registry Numbers :

Structural Features :

- A bicyclic phthalan core with a fluorophenyl group at position 1 and an aminopropyl side chain.

- The hydrochloride salt form enhances stability and solubility for analytical purposes.

Key Spectral Data :

- Mass spectrometry : Molecular ion peak at m/z 296.37 (free base).

- NMR : Characteristic signals for the aromatic fluorophenyl group (δ 7.2–7.4 ppm) and aminopropyl chain (δ 2.6–3.1 ppm).

| Property | Value |

|---|---|

| Molecular Weight | 332.80 g/mol (hydrochloride) |

| Purity Specifications | >95% (HPLC) |

| Chiral Resolution | Resolved using (−)-DPTTA |

Historical Context in Pharmaceutical Chemistry

This compound emerged as a critical compound in the 2000s during efforts to optimize the synthesis of escitalopram, the S-enantiomer of citalopram. Key milestones include:

- 2003 : Identification as a secondary metabolite of citalopram via CYP2D6-mediated N-demethylation.

- 2007 : Elati et al. demonstrated its utility as a resolvable intermediate for escitalopram production, bypassing challenges in chiral separation of citalopram.

- 2010s : Adoption as a reference standard in pharmacokinetic studies to quantify citalopram metabolism.

The compound’s historical significance lies in its role in improving the efficiency of enantiopure SSRI manufacturing, reducing reliance on chromatographic resolution methods.

Relationship to Parent Compound Citalopram

Structural Comparison :

| Feature | Citalopram | rac Didemethyl Citalopram |

|---|---|---|

| Side Chain | Dimethylaminopropyl | Aminopropyl |

| Metabolite Hierarchy | Parent drug | Secondary metabolite |

| Enzymatic Pathway | CYP2C19 → DCT → CYP2D6 → DDCT |

Functional Role :

- Metabolic Pathway : Formed via sequential N-demethylation of citalopram by CYP2C19 and CYP2D6.

- Pharmacological Activity : Exhibits weak serotonin reuptake inhibition (≈1/8th of citalopram’s potency), contributing minimally to therapeutic effects.

- Synthetic Intermediate : Serves as a precursor for escitalopram via stereoselective repropylation.

Analytical Relevance :

Properties

IUPAC Name |

1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDJHFUISDGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675833 | |

| Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189694-81-2 | |

| Record name | 1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with the formation of two Grignard reagents:

-

4-Fluorophenylmagnesium bromide : Prepared by reacting 4-fluorobromobenzene with magnesium in 2-MeTHF under nitrogen.

-

N,N-Dimethylpropylmagnesium chloride : Synthesized from 3-chloro-N,N-dimethylpropylamine hydrochloride and magnesium.

These reagents sequentially react with 5-cyanophthalide (I) to form the intermediate 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide (IV). Demethylation of this intermediate yields rac Didemethyl Citalopram, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Conditions:

Advantages and Limitations

-

Yield : The patent reports a 78% overall yield for the intermediate, with demethylation and salt formation steps adding minor losses.

-

Scalability : The use of 2-MeTHF and standardized Grignard protocols makes this method suitable for industrial production.

-

Challenges : Strict temperature control (-20°C) and anhydrous conditions are required to avoid byproducts.

Structural and Analytical Data

The molecular structure of this compound (C₁₈H₁₈ClFN₂O) includes a fluorophenyl group, a benzofuran ring, and an aminopropyl side chain (Table 1). Its deuterated analog, rac Didemethyl Citalopram-d₆ Hydrochloride, has been synthesized for metabolic studies, with six deuterium atoms replacing hydrogens in the propylamine group.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈ClFN₂O | |

| Molecular Weight | 332.8 g/mol | |

| CAS Number | 1189694-81-2 (free base: 62498-69-5) | |

| Purity | >95% (HPLC) | |

| Storage Conditions | +4°C, protected from light |

Comparative Analysis of Synthetic Routes

While the Grignard method dominates industrial production, alternative approaches have been explored:

Demethylation of Citalopram

Citalopram undergoes hepatic metabolism via cytochrome P450 enzymes to form didemethylcitalopram. In vitro, this process can be mimicked using chemical demethylating agents like boron tribromide (BBr₃). However, this method suffers from low yields (<50%) and requires extensive purification.

Enzymatic Synthesis

Microbial systems (e.g., Cunninghamella elegans) have been tested for biocatalytic demethylation, but scalability issues and long incubation times (72+ hours) limit practicality.

Industrial-Scale Optimization

The patent (CN105294496A) highlights critical optimizations for large-scale production:

-

Solvent Choice : 2-MeTHF reduces waste and improves safety compared to THF.

-

Reagent Ratios : A 1:1.2 molar ratio of 5-cyanophthalide to Grignard reagents minimizes unreacted starting material.

-

Crystallization : The hydrochloride salt is recrystallized from ethanol-water to enhance purity (>99%).

Challenges in Stereochemical Control

As a racemic mixture, this compound contains equal parts R and S enantiomers. Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC) can resolve enantiomers, but this adds cost and complexity .

Chemical Reactions Analysis

Types of Reactions: : rac Didemethyl Citalopram Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

rac Didemethyl Citalopram Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac Didemethyl Citalopram Hydrochloride involves the inhibition of the serotonin transporter (SERT), which leads to an increase in serotonin levels in the synaptic cleft. This action enhances serotonergic neurotransmission and contributes to its antidepressant effects. The compound may also interact with other molecular targets and pathways, including the modulation of gene expression patterns in circulating lymphocytes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

Key metabolites and enantiomers of citalopram are compared below:

Notes:

- *Molecular weight inconsistency: Reported as 332.8 in but calculated as 346.8 based on formula C₁₉H₂₀ClFN₂O.

- †Calculated value.

- ‡Assumed based on oxidation of citalopram.

Key Research Findings

Metabolic Pathways: rac Didemethyl citalopram is a terminal metabolite in citalopram’s degradation, formed after sequential demethylation steps . Citalopram N-oxide, another metabolite, is generated via hepatic oxidation and exhibits negligible pharmacological activity .

Pharmacological Activity :

- rac Didemethyl citalopram shows ~10x lower SERT binding affinity compared to citalopram due to the loss of methyl groups critical for hydrophobic interactions .

- The (R)-enantiomer of desmethyl citalopram demonstrates selective 5-HT uptake inhibition , whereas the (S)-enantiomer is less active .

Physicochemical Properties: rac Didemethyl citalopram has higher solubility in polar solvents (e.g., water, methanol) than the parent drug, enhancing its renal excretion . The N-oxide metabolite’s polarity reduces its central nervous system (CNS) penetration, limiting therapeutic effects .

Discrepancies in Evidence

Biological Activity

Rac Didemethyl Citalopram Hydrochloride is a significant metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram, which is widely used in the treatment of depression and anxiety disorders. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and safety profile.

- Molecular Formula : C18H17FN2O·HCl

- Molecular Weight : 332.8 g/mol

- CAS Number : 1189694-81-2

- Purity : >95% (HPLC)

Rac Didemethyl Citalopram functions primarily as an inhibitor of serotonin (5-HT) uptake, enhancing serotonergic neurotransmission in the brain. This mechanism is believed to contribute to its antidepressant effects, similar to those observed with citalopram itself. The precise biological activity and pharmacodynamics can vary based on stereoisomers present in racemic mixtures, which may influence efficacy and side effects .

Biological Activity and Pharmacokinetics

The biological activity of Rac Didemethyl Citalopram has been studied in various contexts, particularly regarding its pharmacokinetic properties and interaction with serotonin receptors:

- Serotonin Reuptake Inhibition : Studies indicate that rac Didemethyl Citalopram exhibits significant affinity for the serotonin transporter (SERT), leading to increased levels of serotonin in synaptic clefts, which is essential for mood regulation .

- Chiral Analysis : Research has demonstrated that enantiomers of didemethyl citalopram may have different pharmacokinetic profiles, impacting their therapeutic efficacy and side effects. Enantioselective methods have been developed to analyze these compounds in biological samples .

Case Studies and Clinical Implications

- Efficacy in Depression : Clinical studies have shown that patients treated with rac Didemethyl Citalopram may experience improvements in depressive symptoms, although further research is needed to establish specific outcomes compared to other SSRIs.

- Adverse Effects : The presence of both enantiomers in racemic formulations can lead to varied side effects; thus, understanding the specific contributions of rac Didemethyl Citalopram is vital for optimizing treatment regimens .

Research Findings

Q & A

Q. What are the standard chromatographic methods for determining the purity of rac Didemethyl Citalopram Hydrochloride?

-

Methodological Answer: Utilize reversed-phase HPLC with a C18 column (particle size: 5 µm) and UV detection at 254 nm. Prepare a Standard solution using USP-grade reference material and an Assay solution at a concentration of 1 mg/mL. Calculate purity using the formula:

where and are concentrations of the standard and sample, and and are peak responses . Validate system suitability with resolution ≥2.0 between adjacent peaks and RSD ≤2.0% for replicate injections .

Q. How are key impurities identified during the synthesis of this compound?

- Methodological Answer: Employ USP Reference Standards for related compounds (e.g., Citalopram Impurity G and H) to calibrate HPLC or LC-MS systems. Use gradient elution with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile. Track impurities at retention times corresponding to their reference standards. Quantify using relative response factors and ensure impurity levels comply with ICH Q3A guidelines (≤0.15% for unidentified impurities) .

Q. What parameters are critical for validating an assay method for this compound?

- Methodological Answer: Validate specificity, linearity (R² ≥0.99 over 50–150% of target concentration), accuracy (recovery 98–102%), and precision (RSD ≤2.0%). Include robustness testing by varying flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic modifier). Document all data in compliance with FDA 21 CFR Part 211 .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data across studies be resolved?

- Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, species differences). Perform meta-analysis with fixed- or random-effects models to quantify heterogeneity (I² statistic). Validate findings using in vitro hepatic microsomal stability assays and physiologically based pharmacokinetic (PBPK) modeling .

Q. What strategies optimize synthetic routes to minimize by-products in this compound synthesis?

- Methodological Answer: Employ Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Characterize by-products via high-resolution MS and NMR, and correlate their formation with reaction conditions. Optimize quenching steps to prevent retro-aldol reactions .

Q. How can unknown degradation products under stress conditions be characterized?

- Methodological Answer: Subject the compound to forced degradation (acid/base hydrolysis, oxidative, thermal, and photolytic stress). Use LC-QTOF-MS for structural elucidation of degradation products, comparing fragmentation patterns with in-silico libraries (e.g., mzCloud). Confirm stability-indicating capability of the method by achieving baseline separation of all degradants .

Q. How should in vitro assays be designed to assess psychopharmacological activity?

- Methodological Answer: Use serotonin reuptake inhibition assays with synaptosomes or transfected HEK293 cells expressing human SERT. Normalize activity to reference inhibitors (e.g., fluoxetine). For receptor profiling, employ radioligand binding assays (e.g., 5-HT, 5-HT) with calculations using Cheng-Prusoff equations. Validate functional activity via cAMP or calcium flux assays .

Data Management and Reproducibility

Q. What metadata are essential for ensuring long-term reproducibility of studies on this compound?

- Methodological Answer: Document synthesis batch numbers, HPLC column lot numbers, storage conditions (temperature, humidity), and instrument calibration dates. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data annotation. Store raw chromatograms and spectral data in repositories like Zenodo or Figshare with DOI assignment .

Q. How should researchers address variability in biological assay results?

- Methodological Answer: Implement strict cell passage number limits (≤20 for immortalized lines) and use reference controls in each assay plate. Apply statistical outlier tests (e.g., Grubbs’ test) and normalize data to internal standards (e.g., housekeeping genes in qPCR). Use Bayesian hierarchical models to account for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.